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Compound of Interest

Compound Name: GW274150 phosphate

Cat. No.: B15614142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and
bioavailability of GW274150 phosphate, a potent and highly selective inhibitor of inducible
nitric oxide synthase (iNOS). The information presented herein is collated from preclinical
studies and is intended to support further research and development efforts.

Core Pharmacokinetic Parameters

GW274150 has been demonstrated to be a long-acting and orally active iNOS inhibitor.[1] Its
pharmacokinetic profile in healthy rats and mice is characterized by a biphasic elimination
pattern.[2][3] The compound exhibits high oral bioavailability, exceeding 90% in both rats and
mice.[2][3]

Below is a summary of the key quantitative pharmacokinetic and pharmacodynamic data for
GW274150.
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. Route of o
Parameter Species Value o . Citation
Administration

Terminal Half-life

Rat ~6 hours - [2][3]
(t2)
Mouse ~6 hours - [2][3]
Oral
) o Rat >90% Oral [2][3]
Bioavailability
Mouse >90% Oral [2][3]

EDso (inhibition ,
3.2+ 0.7 mg/kg Intraperitoneal

of LPS-induced Mouse ) [2][3]
(after 14h) (i.p.)
plasma NOx)
3.8 £ 1.5 mg/kg
Mouse Oral [2][3]
(after 14h)
ICso (intracellular
iNOS in J774 - 0.2 £0.04 pM - [2]

cells)

Steady State Kd

_ ; <40 nM - [2](3]
(human iNOS)

Mechanism of Action and Selectivity

GW274150 is a potent, time-dependent, and highly selective inhibitor of human iINOS.[2][3] It
functions as an arginine-competitive, NADPH-dependent inhibitor.[2][3] This selectivity is a key
feature, with significantly lower potency against endothelial NOS (eNOS) and neuronal NOS
(nNOS). In rat tissues, GW274150 was found to be over 260-fold and 219-fold more selective
for INOS compared to eNOS and nNOS, respectively.[2][3][4] For human NOS isoforms, the
selectivity for INOS is greater than 100-fold over eNOS and greater than 80-fold over nNOS.[2]

[3]14]

The following diagram illustrates the inhibitory mechanism of GW274150 on the iINOS signaling
pathway.
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Mechanism of GW274150 as a competitive iINOS inhibitor.

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for GW274150 have been established

through a series of preclinical in vitro and in vivo experiments.
3.1. In Vivo Pharmacokinetic Studies
e Subjects: Healthy rats and mice were used for these studies.[2][3]

o Dosing: While specific dose ranges for the pharmacokinetic profiling are not detailed in the
provided results, the pharmacodynamic effects were assessed at doses such as 30 mg/kg
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and 100 mg/kg administered intraperitoneally.[2] For oral administration, a dose of 3.8 + 1.5
mg/kg was effective.[2][3]

o Sample Collection: Plasma samples were collected at various time points to determine the
drug concentration.

e Analytical Method: The concentration of GW274150 in plasma was likely determined using a
validated bioanalytical method, though the specific technique (e.g., LC-MS/MS) is not
explicitly stated in the search results.

3.2. In Vivo Pharmacodynamic Assessment (Inhibition of LPS-Induced NO Production)

e Model: Lipopolysaccharide (LPS) was administered to mice to induce an inflammatory
response and subsequent production of nitric oxide (NO).[2]

 Intervention: GW274150 was administered either intraperitoneally or orally.[2][3]

o Measurement of NO levels: Plasma levels of total nitrate and nitrite (NOx) were measured as
an indicator of NO production. The method involved diluting plasma samples and using a
chemiluminescence detector to quantify nitrite after the enzymatic conversion of nitrate to
nitrite.[2]

3.3. In Vitro iINOS Inhibition Assay (J774 cells)

e Cell Line: J774, a murine macrophage-like cell line, was used to assess the intracellular
inhibition of INOS.[2]

e Method: The cells were likely stimulated to express iNOS, and then incubated with varying
concentrations of GW274150. The inhibitory activity was then determined by measuring the
reduction in NO production, likely through the Griess assay or a similar method.

The following diagram provides a generalized workflow for the in vivo pharmacokinetic studies.
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Generalized workflow for in vivo pharmacokinetic studies.

Bioavailability

GW274150 demonstrates excellent oral bioavailability in both rats and mice, reported to be
greater than 90%.[2][3] This high bioavailability is consistent with the similar EDso values
observed for inhibiting LPS-induced plasma NOx levels in mice after both oral and

intraperitoneal administration.[2]
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Human Pharmacokinetic Data

While GW274150 has been investigated in at least two clinical trials (NCT00370435,
NCTO00379990), the pharmacokinetic data from these human studies are not publicly available
at present.[5]

Conclusion

GW274150 phosphate is a highly selective and potent iNOS inhibitor with a favorable
preclinical pharmacokinetic profile, including a long half-life and high oral bioavailability in
rodents. These characteristics have made it a valuable tool in numerous animal models of
inflammatory diseases. Further research, particularly the public disclosure of human
pharmacokinetic data, will be crucial in determining its therapeutic potential in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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